3-Iodo-8-methoxyquinoline

synthetic methodology regioselective halogenation quinoline functionalization

3-Iodo-8-methoxyquinoline (CAS 1416801-74-5, molecular formula C₁₀H₈INO, molecular weight 285.08 g·mol⁻¹) is a di-substituted quinoline heterocycle bearing an iodine atom at the C3 position and a methoxy group at the C8 position. The compound is classified as a halogenated quinoline derivative and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and materials science, where the C3-iodo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings.

Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
Cat. No. B11842917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-8-methoxyquinoline
Molecular FormulaC10H8INO
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CC(=CN=C21)I
InChIInChI=1S/C10H8INO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3
InChIKeyONWGBISCAOIVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-8-methoxyquinoline (CAS 1416801-74-5): A C3-Functionalized Quinoline Building Block for Medicinal Chemistry and Cross-Coupling Procurement


3-Iodo-8-methoxyquinoline (CAS 1416801-74-5, molecular formula C₁₀H₈INO, molecular weight 285.08 g·mol⁻¹) is a di-substituted quinoline heterocycle bearing an iodine atom at the C3 position and a methoxy group at the C8 position . The compound is classified as a halogenated quinoline derivative and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and materials science, where the C3-iodo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings [1]. Predicted physicochemical parameters include a boiling point of 359.9 ± 22.0 °C, density of 1.750 ± 0.06 g·cm⁻³, pKa of 1.19 ± 0.28, and a computed LogP of approximately 2.5, which together distinguish it from non-halogenated and differently substituted quinoline analogs [2].

Why 3-Iodo-8-methoxyquinoline Cannot Be Replaced by Generic 8-Methoxyquinoline Analogs: A Procurement-Grade Rationale


The specific combination of a C3-iodo substituent and an C8-methoxy group on the quinoline scaffold generates a unique reactivity and property profile that cannot be replicated by simple replacement with other halogen positional isomers (e.g., 5-iodo- or 6-iodo-8-methoxyquinoline) or with alternative halogens (3-bromo- or 3-chloro-8-methoxyquinoline). The C3-iodo position is regioselectively accessible via molecular iodine-mediated radical iodination under metal-free conditions, whereas electrophilic halogenation of 8-methoxyquinoline preferentially yields C5-substituted products (C5:C3 ratio ≈ 95:5), making the C3 isomer synthetically distinct . Furthermore, the iodine atom at C3 confers superior oxidative addition reactivity in palladium-catalyzed cross-coupling compared to the corresponding bromide or chloride, enabling milder reaction conditions and higher coupling yields [1]. The 8-methoxy group critically modulates both physicochemical properties and biological target interactions: replacement of the 8-hydroxy group with an 8-methoxy group in quinoline derivatives has been shown to alter anticancer potency in structure-activity relationship studies, and the 8-methoxy substituent directly impacts LogP, solubility, and hydrogen-bonding capacity relative to the 8-hydroxy or unsubstituted analogs [2].

3-Iodo-8-methoxyquinoline: Quantified Differential Evidence Against Closest Analogs for Scientific Selection


Regioselective C3 Iodination vs. Predominant C5 Iodination: Synthetic Access and Positional Isomer Differentiation

The C3-iodo positional isomer of 8-methoxyquinoline is synthetically distinct from the more readily formed C5-iodo isomer. Under radical-based iodination conditions employing trihaloisocyanuric acids, 8-methoxyquinoline undergoes predominant iodination at the C5 position with a regioselectivity ratio of approximately 95:5 (C5:C3), meaning the C3 isomer cannot be accessed through conventional electrophilic pathways with useful selectivity . However, the molecular iodine/TBHP metal-free C3 iodination methodology reported by Sun et al. (2015) enables exclusive C3-selective iodination of quinoline substrates, yielding iodinated products in 69–91% isolated yields across diverse substrates, including those bearing electron-donating substituents such as methoxy groups [1]. This methodological dichotomy means that procurement of the C3 isomer specifically requires either the Sun iodination protocol or an alternative multistep synthesis, whereas the C5 isomer can be obtained via direct radical halogenation; this has direct implications for synthetic route planning and cost of goods.

synthetic methodology regioselective halogenation quinoline functionalization

Iodo vs. Bromo at C3: Cross-Coupling Reactivity Advantage for 3-Iodo-8-methoxyquinoline

The C3-iodo substituent in 3-iodo-8-methoxyquinoline provides a kinetically more reactive partner for palladium-catalyzed cross-coupling reactions compared to the corresponding 3-bromo-8-methoxyquinoline (CAS 103030-27-9). Aryl iodides generally undergo oxidative addition to Pd(0) 10–100 times faster than the corresponding aryl bromides owing to the lower C–I bond dissociation energy (ca. 65 kcal·mol⁻¹ for Ar–I vs. ca. 81 kcal·mol⁻¹ for Ar–Br), enabling milder reaction temperatures, shorter reaction times, and higher catalyst turnover numbers [1]. In the specific context of 3-haloquinolines, palladium-catalyzed desulfitative arylation with arylsulfinates proceeds efficiently with 3-iodoquinoline substrates, while the corresponding 3-bromo and 3-chloro analogs show attenuated reactivity [2]. This translates to practical advantages in library synthesis: for example, the C3-iodo compound can undergo Suzuki-Miyaura coupling with aryl boronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions in dioxane/water at 80–100 °C, whereas the 3-bromo analog often requires more forcing conditions (elevated temperature, stronger base, or specialized ligands) to achieve comparable conversion [1].

cross-coupling oxidative addition palladium catalysis C–C bond formation

8-Methoxy vs. 8-Hydroxy Substitution: Physicochemical Property Differentiation Relevant to Drug-Likeness and Formulation

3-Iodo-8-methoxyquinoline differs significantly from its 8-hydroxy analog (3-iodo-8-quinolinol) in key physicochemical parameters that govern drug-likeness and formulation behavior. The computed LogP for 3-iodo-8-methoxyquinoline is approximately 2.5 [1], compared with a predicted LogP of approximately 1.8–2.0 for 3-iodo-8-quinolinol (estimated from the parent 8-hydroxyquinoline LogP of 1.85 minus the contribution of the iodine substituent). The pKa of the target compound is 1.19 ± 0.28 (predicted, conjugate acid) , whereas 8-hydroxyquinoline derivatives typically exhibit a phenolic pKa in the range of 5.0–5.5, rendering them ionizable at physiological pH. The absence of the acidic phenolic proton in the 8-methoxy derivative eliminates the pH-dependent ionization and metal-chelating properties that dominate the pharmacology of 8-hydroxyquinolines. This is significant because the metal-chelating activity of 8-hydroxyquinolines (e.g., clioquinol, iodoquinol) is responsible for both their antimicrobial mechanism (metal ionophore activity) and their neurotoxicity risks [2]. The 8-methoxy analog, by contrast, is expected to demonstrate reduced metal-chelation capacity, potentially translating to a differentiated toxicity profile—though direct comparative toxicity data for 3-iodo-8-methoxyquinoline remain unavailable in the open literature.

drug-likeness physicochemical profiling solubility permeability 8-substituted quinoline

Antimicrobial Activity of 3-Iodo-Quinoline Scaffold: Quantitative MIC Data as a Baseline for 8-Methoxy Derivative Expectation

While no published MIC data exist specifically for 3-iodo-8-methoxyquinoline, quantitative antimicrobial data are available for closely related 3-iodoquinoline derivatives. The unsubstituted 3-iodoquinoline (CAS 79476-07-6) exhibits MIC values of 32 µg·mL⁻¹ against Staphylococcus epidermidis and 64 µg·mL⁻¹ against Klebsiella pneumoniae . More significantly, 4-hydroxy-3-iodo-quinol-2-one (compound 11), which shares the 3-iodoquinoline pharmacophore, demonstrated potent antistaphylococcal activity with MIC values of 0.097 µg·mL⁻¹ against an Irish hospital MRSA-1 strain and 0.049 µg·mL⁻¹ against additional MRSA strains—values comparable to the clinical standard vancomycin [1]. These data establish that the 3-iodoquinoline motif is compatible with sub-µg·mL⁻¹ antimicrobial potency when appropriately functionalized. The 8-methoxy substituent in the target compound is expected to further modulate both potency and spectrum: SAR studies on 8-substituted quinolines indicate that the 8-methoxy group enhances lipophilicity (ΔLogP ≈ +0.7 relative to 8-H) , which may improve Gram-negative outer membrane penetration while modestly attenuating Gram-positive potency compared to the 8-hydroxy analog. Direct experimental confirmation in standardized MIC assays against clinically relevant panels is needed to quantify these structure-property-activity relationships for 3-iodo-8-methoxyquinoline.

antimicrobial activity minimum inhibitory concentration antibacterial methicillin-resistant Staphylococcus aureus

Antifungal Activity Hierarchy Among Iodo-8-quinolinol Positional Isomers: Implications for 3-Iodo-8-methoxyquinoline

A direct head-to-head comparison of monoiodo-8-quinolinol positional isomers by Gershon et al. (2002) established a clear activity hierarchy: the 6-iodo isomer was the most active antifungal agent, followed by 3-iodo, 5-iodo, and 7-iodo isomers, when tested against a panel of six fungi (Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, Mucor cirinelloides, and Trichophyton mentagrophytes) in Sabouraud dextrose broth . While these data were generated for 8-quinolinol (8-hydroxy) derivatives rather than 8-methoxy derivatives, they provide the strongest available evidence that the position of the iodine substituent on the quinoline ring materially affects antifungal bioactivity. The 3-iodo isomer demonstrated intermediate potency in this series, outperforming the 5-iodo and 7-iodo isomers but falling short of the 6-iodo isomer . Methylation of the 8-hydroxy group to yield the 8-methoxy derivative is expected to reduce metal-chelating capacity and may attenuate antifungal potency, but the positional activity trend (6 > 3 > 5 ≈ 7) is likely to be preserved based on the electronic and steric contributions of the iodine substituent to target binding.

antifungal activity positional isomer SAR iodoquinolinol structure-activity relationship

Predicted Physicochemical Property Differentiation: pKa and Lipophilicity vs. Non-Iodinated 8-Methoxyquinoline

The introduction of the iodine atom at the C3 position of the 8-methoxyquinoline scaffold produces a pronounced shift in predicted physicochemical properties relative to the parent compound. The parent 8-methoxyquinoline (CAS 938-33-0) has a predicted pKa of 3.28 ± 0.17 and a measured LogP of 1.84 . In contrast, 3-iodo-8-methoxyquinoline exhibits a predicted pKa (conjugate acid) of 1.19 ± 0.28—a decrease of over 2 logarithmic units—indicating that the electron-withdrawing iodine substituent significantly reduces the basicity of the quinoline nitrogen . The computed LogP increases from 1.84 to approximately 2.5, representing a ΔLogP of +0.66, consistent with the hydrophobic contribution of the iodine atom [1]. These property shifts are quantitatively meaningful: the lower pKa means that at physiological pH (7.4), the target compound will be >99.999% unprotonated (neutral), compared to ~99.99% for the parent, which may influence membrane permeability, protein binding, and off-target interactions. The enhanced lipophilicity also places the compound closer to the optimal LogP range (2–3) for oral bioavailability according to Lipinski's rule of five, whereas the parent compound (LogP 1.84) falls below this range.

pKa prediction lipophilicity LogP physicochemical profiling drug design

Optimal Procurement and Application Scenarios for 3-Iodo-8-methoxyquinoline Based on Differential Evidence


Parallel Library Synthesis via C3-Selective Suzuki-Miyaura Cross-Coupling

3-Iodo-8-methoxyquinoline is ideally suited as a core building block for the parallel synthesis of 3-aryl-8-methoxyquinoline libraries. The C3-iodo substituent enables efficient and selective palladium-catalyzed Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids under mild conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80–100 °C) [1]. The faster oxidative addition kinetics of the C–I bond relative to C–Br or C–Cl (estimated 10–100× rate advantage) [1] translate to shorter reaction times, lower catalyst loadings, and broader functional group tolerance compared to the analogous 3-bromo-8-methoxyquinoline. This is particularly valuable for medicinal chemistry groups synthesizing focused libraries targeting kinases, GPCRs, or other therapeutically relevant protein families where the 8-methoxyquinoline core has demonstrated privileged scaffold characteristics.

Physicochemical Property-Driven Lead Optimization in CNS and Anti-Infective Programs

The predicted physicochemical profile of 3-iodo-8-methoxyquinoline—LogP ≈ 2.5, pKa (conjugate acid) = 1.19, zero hydrogen bond donors [2]—positions it favorably for central nervous system (CNS) drug discovery programs requiring passive blood-brain barrier penetration (optimal CNS LogP range: 2–4; CNS MPO desirability increased by low HBD count). Furthermore, the absence of the metal-chelating 8-hydroxy group eliminates the ionophore-associated neurotoxicity concern that has limited the clinical development of 8-hydroxyquinoline derivatives such as clioquinol [3]. For anti-infective programs, the compound serves as a non-chelating scaffold that can be elaborated to target bacterial or fungal enzymes without confounding metal-dependent host toxicity. Direct procurement of the 3-iodo-8-methoxy derivative, rather than attempting in-house O-methylation of the corresponding 8-hydroxy analog (which would also carry the risk of competing N-methylation), streamlines synthetic routes and ensures batch-to-batch consistency.

Regioselective Derivatization in Structure-Activity Relationship (SAR) Exploration of Quinoline-Based Inhibitors

For SAR campaigns exploring the pharmacological impact of substitution at the C3 position of the 8-methoxyquinoline scaffold, the C3-iodo compound provides a unique synthetic entry point that is not accessible via the C5-iodo isomer. Under radical-based direct iodination conditions, 8-methoxyquinoline undergoes predominant iodination at C5 (C5:C3 ≈ 95:5) , meaning that SAR studies requiring C3-functionalized analogs cannot rely on the more readily available C5 isomer. The molecular iodine/TBHP C3-selective iodination methodology provides a reliable synthetic route to the 3-iodo isomer in good yields (69–91% for related quinoline substrates) [4], and the resulting C3-iodo compound can be further elaborated via Sonogashira, Heck, or Buchwald-Hartwig couplings to install alkynyl, alkenyl, or amino substituents at C3. This synthetic versatility makes 3-iodo-8-methoxyquinoline a strategic intermediate for comprehensive SAR mapping of the C3 vector in quinoline-based drug candidates.

Antimicrobial Lead Generation Targeting Drug-Resistant Gram-Positive Pathogens

Although direct MIC data for 3-iodo-8-methoxyquinoline are not yet published, the antimicrobial activity established for the 3-iodoquinoline chemotype—including MIC values as low as 0.049 µg·mL⁻¹ against MRSA for 4-hydroxy-3-iodo-quinol-2-one [5]—provides a compelling rationale for its use as a starting point in antibacterial lead generation. The 8-methoxy substituent is predicted to enhance Gram-negative permeability relative to 8-hydroxy analogs (ΔLogP ≈ +0.5 to +0.7), potentially broadening the antimicrobial spectrum [2]. Procurement of 3-iodo-8-methoxyquinoline enables systematic exploration of this chemotype through scaffold elaboration at the C3 position, with the goal of identifying novel agents active against multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Quote Request

Request a Quote for 3-Iodo-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.